molecular formula C23H26N4O3S B3312036 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-70-3

4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312036
CAS No.: 946287-70-3
M. Wt: 438.5 g/mol
InChI Key: ZFKTYFMQJJLFDI-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidin-1-yl group at position 4. The phenyl ring at position 4 of the pyridazine is further substituted with a 4-methoxybenzenesulfonamide moiety.

Properties

IUPAC Name

4-methoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-17-13-15-27(16-14-17)23-12-11-22(24-25-23)18-3-5-19(6-4-18)26-31(28,29)21-9-7-20(30-2)8-10-21/h3-12,17,26H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKTYFMQJJLFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperidine group, and the attachment of the sulfonamide moiety. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Sulfonamide Moiety: This can be done using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds containing sulfonamide groups are recognized for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth through competitive inhibition of folate synthesis pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting specific mediators, potentially reducing pro-inflammatory cytokine levels.
  • Therapeutic Potential : Studies suggest that the compound could be effective in treating infections and nervous system disorders due to its interaction with biological targets.

Biological Studies

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, which regulates pH and fluid balance in biological systems.
  • Targeted Drug Development : The compound is included in screening libraries for drug discovery, focusing on its interactions with various enzymes and receptors.

Industrial Applications

  • Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules in pharmaceutical research.
  • High-throughput Screening : It is utilized in automated synthesis techniques to optimize yield and purity during drug development.
Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfanilamideBroad-spectrum antibacterial activity
Anti-inflammatoryCelecoxibSignificant reduction in inflammatory cytokines
AntifungalTrimethoprimEffective against fungal infections
AnalgesicIbuprofenPain relief in inflammatory conditions

Anti-inflammatory Studies

In a rat model of adjuvant arthritis, sulfonamide derivatives exhibited significant reductions in inflammation markers compared to controls, indicating the potential of similar compounds like 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide to reduce inflammation effectively.

Antimicrobial Research

Research on structurally similar compounds has shown efficacy against resistant strains of bacteria, suggesting that this compound may also possess antimicrobial properties worthy of further investigation.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine - 4-Methylpiperidin-1-yl (position 6)
- 4-Methoxybenzenesulfonamide (position 4 phenyl)
~468.5 (estimated) Pyridazine core enhances hydrogen bonding; methylpiperidin improves lipophilicity.
Compound 9a Pyridine - 4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl
- Acetamide
~564.5 Trifluoromethyl group increases electronegativity and metabolic stability.
G620-0599 Pyridazine - Morpholin-4-yl (position 6)
- 4-Butoxybenzenesulfonamide
~468.5 Morpholine substituent enhances solubility; butoxy group increases lipophilicity.
Example 53 Pyrazolo[3,4-d]Pyrimidine - 5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl
- 2-Fluoro-N-Isopropylbenzamide
~589.1 Chromene and fluorinated groups confer high receptor affinity.
N-(4-Methoxyphenyl)Benzenesulfonamide Benzene - 4-Methoxyphenyl ~277.3 Simpler structure with demonstrated bioactivity in sulfonamide studies.

Functional Group Impact on Properties

  • Pyridazine vs. Pyridine Cores : The target compound’s pyridazine core (two adjacent nitrogen atoms) may improve hydrogen-bonding interactions compared to pyridine-based analogs like 9a . This could enhance binding specificity in enzymatic or receptor targets.
  • 4-Methylpiperidin vs. Morpholine : The 4-methylpiperidin-1-yl group in the target compound likely increases lipophilicity and membrane permeability compared to the morpholine substituent in G620-0599 . However, morpholine’s oxygen atom may improve aqueous solubility.
  • Methoxy vs.

Table 2: Comparative Physicochemical Data

Property Target Compound Compound 9a G620-0599
Molecular Weight ~468.5 ~564.5 ~468.5
LogP (Predicted) ~3.2 ~4.1 ~3.5
Hydrogen Bond Acceptors 8 9 8
Key Functional Groups Pyridazine, Methylpiperidin Pyridine, Trifluoromethyl Pyridazine, Morpholine

Key Observations:

  • Lipophilicity : The target compound’s LogP (~3.2) is lower than 9a’s (~4.1), likely due to the absence of strongly hydrophobic groups like trifluoromethyl.
  • Synthetic Feasibility : The pyridazine core in the target and G620-0599 may require specialized coupling reagents, as seen in boronic acid cross-coupling reactions () .

Biological Activity

4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound contains several functional groups, including a sulfonamide moiety, a methoxy group, and a piperidine ring, which contribute to its diverse biological interactions.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
Molecular Formula C23H26N4O3S
Molecular Weight 446.54 g/mol
CAS Number 946287-70-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of carbonic anhydrases and certain kinases. The piperidine ring enhances the compound's ability to penetrate biological membranes, facilitating interactions with intracellular targets.

Biological Activity

Research has indicated that 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties through the modulation of cell cycle regulators and apoptosis pathways.
  • Neuroprotective Effects : The piperidine component may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.

Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of the compound on PDE5, an enzyme implicated in various cardiovascular diseases. The results demonstrated a significant inhibition rate with an IC50 value in the nanomolar range, indicating high potency against this target .

Case Study 2: Antitumor Activity

In vitro assays conducted on cancer cell lines showed that treatment with 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, suggesting effective induction of programmed cell death .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of related compounds containing similar structural motifs:

Compound Target Activity (IC50) Reference
4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamidePDE5<100 nM
Compound A (similar structure)CDK650 nM
Compound B (related sulfonamide)EGFR200 nM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can reaction intermediates be characterized?

  • Methodology : Begin with Suzuki-Miyaura coupling to assemble the pyridazine core, followed by sulfonamide formation. Use HPLC and NMR (¹H, ¹³C) to confirm intermediates (e.g., purity >95%) . For reaction optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and ideal solvent systems (e.g., DMF/water mixtures) .

Q. How can structural elucidation and crystallographic data be obtained for this compound?

  • Methodology : Perform X-ray crystallography using single crystals grown via slow evaporation in ethanol. Compare with related sulfonamide structures (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide) to validate bond lengths and angles . Use APEX2 and SAINT software for data collection and refinement .

Q. What in vitro assays are suitable for evaluating its biological activity, particularly in anticancer research?

  • Methodology : Use tubulin polymerization assays to assess antimitotic activity, referencing tricyclic analogues like ABT-751, which showed IC₅₀ values <1 µM in similar studies . Pair with cytotoxicity screens (e.g., MTT assays on HeLa cells) to correlate mechanism with efficacy.

Advanced Research Questions

Q. How can molecular docking studies predict binding interactions of this compound with biological targets (e.g., tubulin)?

  • Methodology : Utilize PDB structures (e.g., 3HKC) for docking simulations. Apply AutoDock Vina with force fields (e.g., AMBER) to model interactions between the sulfonamide group and tubulin’s colchicine-binding site. Validate predictions via mutagenesis (e.g., β-tubulin T179A mutants) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology : Perform ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess statistical significance (p < 0.05) . Investigate off-target effects using kinome-wide profiling (e.g., KINOMEscan) or metabolomics to identify confounding pathways (e.g., cytochrome P450 interactions) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

  • Methodology : Introduce trifluoromethyl groups to enhance lipophilicity (logP optimization) or replace the 4-methylpiperidine moiety with sp³-rich bicyclic amines. Use in vitro microsomal assays (e.g., human liver microsomes) to quantify metabolic half-life improvements .

Q. What computational tools enable high-throughput screening of derivatives for solubility and bioavailability?

  • Methodology : Apply COSMO-RS to predict aqueous solubility and SwissADME for bioavailability parameters (e.g., BBB permeability). Validate predictions via experimental solubility assays in PBS (pH 7.4) .

Methodological Considerations

  • Purity Validation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with certified standards .
  • Data Reproducibility : Adhere to FAIR principles by depositing raw NMR spectra and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
  • Ethical Compliance : Ensure all biological testing follows institutional review board (IRB) protocols, particularly for in vivo models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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